3-o-Tolyl-prop-2-yn-1-ol, 97%

説明

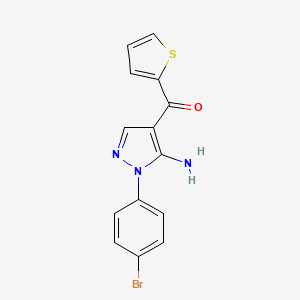

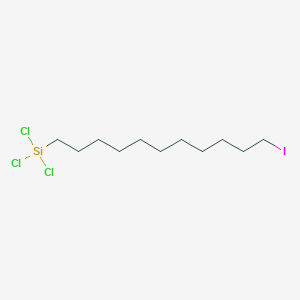

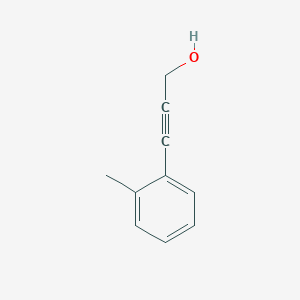

“3-o-Tolyl-prop-2-yn-1-ol” is an organic compound . It is a derivative of propargyl alcohol, which is the simplest stable alcohol containing an alkyne functional group .

Synthesis Analysis

The synthesis of propargylic alcohols, such as “3-o-Tolyl-prop-2-yn-1-ol”, involves the addition of iodobenzene to propargyl alcohol in the presence of Pd(PPh3)2Cl2 and CuI . The reaction is stirred at room temperature for 12 hours. The reaction mixture is then filtered, and the filtrates are concentrated in vacuo. The target product is purified by column chromatography .Chemical Reactions Analysis

Propargylic alcohols, such as “3-o-Tolyl-prop-2-yn-1-ol”, can undergo various reactions. For instance, they can undergo catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds via the Meyer–Schuster rearrangement .Physical And Chemical Properties Analysis

“3-o-Tolyl-prop-2-yn-1-ol” shares similar properties with propargyl alcohol. Propargyl alcohol is a colorless viscous liquid that is miscible with water and most polar organic solvents . It has a molar mass of 56.064 g·mol −1 .科学的研究の応用

Synthesis of Monocarboxylic Acids and Derivatives

3-(2-Methylphenyl)-2-propyn-1-ol: serves as a precursor in the synthesis of monocarboxylic acids and derivatives. These compounds are fundamental building blocks in organic chemistry and are used to create a variety of complex molecules, including pharmaceuticals and polymers .

Antioxidant Activity

This compound is structurally related to thymol, which is known for its antioxidant properties. Research suggests that derivatives of thymol, and by extension 3-(2-Methylphenyl)-2-propyn-1-ol , could be synthesized to develop new antioxidant agents. These agents can be used to protect cells from oxidative stress, which is implicated in various diseases .

Anti-inflammatory Applications

Due to its structural similarity to compounds with known anti-inflammatory effects, 3-(2-Methylphenyl)-2-propyn-1-ol may be used to synthesize new anti-inflammatory drugs. These drugs could potentially treat conditions like arthritis, asthma, and other inflammatory disorders .

Antimicrobial and Antifungal Effects

Compounds derived from 3-(2-Methylphenyl)-2-propyn-1-ol could exhibit antimicrobial and antifungal activities. This application is significant in the development of new antibiotics and antifungal medications, especially in the face of rising antibiotic resistance .

Synthesis of Aromatic Compounds

3-(2-Methylphenyl)-2-propyn-1-ol: can be used in the synthesis of aromatic compounds, which are essential in the production of fragrances, flavors, and dyes. The aromatic properties of these compounds make them valuable in the food and cosmetic industries .

Chemical Intermediate for Pharmaceuticals

As a chemical intermediate, 3-(2-Methylphenyl)-2-propyn-1-ol is involved in the synthesis of various pharmaceuticals. Its role in creating complex drug molecules is crucial for the development of new medications .

Research on Chemical Intermediates

This compound is also used in academic and industrial research settings as a chemical intermediate. It helps in understanding chemical reactions and mechanisms, which is vital for advancing chemical synthesis techniques .

Material Science Applications

Lastly, 3-(2-Methylphenyl)-2-propyn-1-ol may find applications in material science, particularly in the creation of new polymers and plastics. Its properties could lead to the development of materials with unique characteristics, such as enhanced durability or thermal stability .

作用機序

Target of Action

This compound shares structural similarities with other phenyl and propynol compounds, which have been found to interact with various targets in the body . .

Mode of Action

The mode of action of 3-(2-Methylphenyl)-2-propyn-1-ol is also not explicitly documented. Given its structural similarity to other phenyl and propynol compounds, it might interact with its targets in a similar manner. These interactions could involve binding to the active sites of enzymes or receptors, leading to changes in their activity . .

Biochemical Pathways

Based on its structural similarities to other compounds, it might influence pathways involving enzymes or receptors that these similar compounds are known to affect . The downstream effects of these interactions could include changes in cellular signaling, metabolism, or other physiological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Methylphenyl)-2-propyn-1-ol are not well-documented. Its bioavailability, which is influenced by these properties, is also unknown. Given its structural characteristics, it might be expected to have similar pharmacokinetic properties to related compounds . .

Result of Action

The molecular and cellular effects of 3-(2-Methylphenyl)-2-propyn-1-ol’s action are not well-understood. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. These might include changes in enzyme activity, alterations in cellular signaling, or other effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

特性

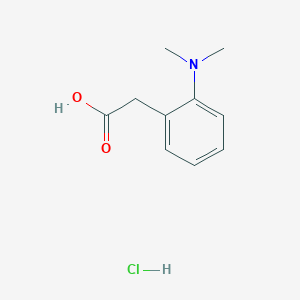

IUPAC Name |

3-(2-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUBFUZUMYWJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301918 | |

| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-2-propyn-1-ol | |

CAS RN |

35851-37-7 | |

| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35851-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

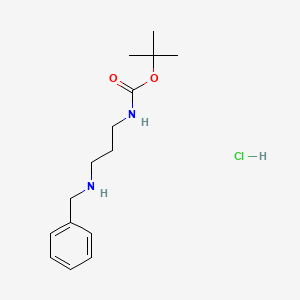

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)